1-[2-(4-methoxyphenyl)ethyl]-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea
Description
1-[2-(4-Methoxyphenyl)ethyl]-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea is a urea-based small molecule characterized by a central urea (-NH-C(=O)-NH-) scaffold. Its structure includes two ethyl substituents: one linked to a 4-methoxyphenyl group and the other to a thiophene ring substituted with a 1-methyl-1H-pyrazol-4-yl moiety. The methoxyphenyl group contributes electron-donating properties, while the pyrazole-thiophene moiety introduces aromatic heterocyclic diversity, which may influence solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-24-14-16(13-23-24)19-8-7-18(27-19)10-12-22-20(25)21-11-9-15-3-5-17(26-2)6-4-15/h3-8,13-14H,9-12H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRARVGEKOBFHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)NCCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. This suggests that our compound may also interact with various biological targets, contributing to its potential therapeutic effects.
Mode of Action
It’s known that compounds with similar structures often interact with their targets through the formation of hydrogen bonds. This interaction can lead to changes in the conformation or function of the target, thereby exerting a biological effect.
Biochemical Pathways
Based on the broad spectrum of biological activities exhibited by similar compounds, it’s plausible that this compound could influence a variety of biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Yield and Molecular Weight
A series of urea derivatives (11a–11o) with aryl substituents on the phenyl ring were synthesized, demonstrating how substituent choice impacts synthetic yield and molecular weight (Table 1). For example:
- Electron-withdrawing groups (e.g., -Cl, -CF₃) generally correlate with higher molecular weights (534.2–602.2 g/mol) but comparable yields (~85–88%).
- Electron-donating groups (e.g., -OCH₃) yield lower molecular weights (e.g., 496.3 g/mol for 11l) with similar synthetic efficiency (85.2% yield) .
Table 1. Selected Urea Derivatives from
| Compound | Substituent(s) | Yield (%) | Molecular Weight (g/mol) |
|---|---|---|---|
| 11a | 3-Fluorophenyl | 85.1 | 484.2 |
| 11d | 4-Trifluoromethylphenyl | 85.3 | 534.1 |
| 11l | 3-Methoxyphenyl | 85.2 | 496.3 |
| 11m | 3,5-Bis(trifluoromethyl) | 84.7 | 602.2 |
The target compound’s 4-methoxyphenyl group aligns with 11l, suggesting moderate molecular weight and high synthetic feasibility.
Structural Conformation and Crystallography
Isostructural thiazole-pyrazole hybrids (compounds 4 and 5 in ) exhibit planar molecular conformations except for a perpendicular fluorophenyl group, indicating flexibility in aryl group orientation. Similarly, describes a triazolone derivative with a methoxyphenyl-thiophene motif crystallizing in a monohydrate form (P 1 symmetry), highlighting the role of solvent interactions in stabilizing crystal packing .
Key Research Findings and Data Gaps
- Synthetic Feasibility : High yields (~85–88%) for structurally related urea derivatives suggest efficient synthesis pathways for the target compound .
- Structural Flexibility : Thiophene and pyrazole units may adopt planar or twisted conformations, affecting binding interactions .
- Biological Potential: Urea derivatives with aryl groups show diverse activities, but the target compound’s specific efficacy requires experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
